molecular formula C13H22N2O2 B2561624 1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2129148-42-9

1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No. B2561624
M. Wt: 238.331
InChI Key: PWZCWVQOPTWSJN-UHFFFAOYSA-N
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Description

1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MDPV and is a synthetic cathinone. MDPV is a potent stimulant that has been found to have a similar effect to cocaine and amphetamines.

Mechanism Of Action

MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to the transporters that are responsible for reuptake of these neurotransmitters. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of MDPV.

Biochemical And Physiological Effects

MDPV has been found to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to seizures, psychosis, and death. MDPV has been found to have a high potential for abuse and addiction.

Advantages And Limitations For Lab Experiments

MDPV has been used in lab experiments to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine, norepinephrine, and serotonin systems. However, the use of MDPV in lab experiments is limited due to its potential for abuse and addiction.

Future Directions

There are several future directions for research on MDPV. One area of research is the development of new compounds that have similar effects to MDPV but with fewer side effects. Another area of research is the development of treatments for addiction to MDPV and other synthetic cathinones. Additionally, more research is needed to understand the long-term effects of MDPV on the brain and body.

Synthesis Methods

MDPV can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with methylamine to produce N-methyl-1-(4-methoxyphenyl)-2-propanone. The resulting compound is then reacted with hydroxylamine to produce MDPV. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. The Mannich reaction involves the reaction of 4-methoxybenzaldehyde, acetone, and piperidine to produce MDPV.

Scientific Research Applications

MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which leads to the release of dopamine in the brain. MDPV has also been found to have an effect on the norepinephrine and serotonin transporters. This compound has been studied for its potential use in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(4-methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2)7-5-8-15(11(13)10-14)12(16)6-4-9-17-3/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCWVQOPTWSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)CCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile

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